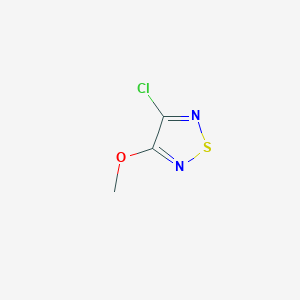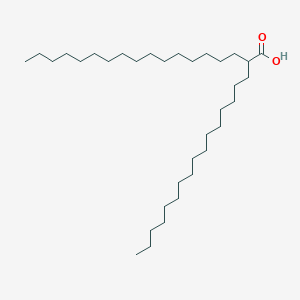
2-Hexadecyloctadecanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-Hexadecyloctadecanoic acid involves multiple steps, including esterification, reduction, and oxidation processes. For instance, the synthesis of hexadecanoic acids can be achieved through a series of reactions starting from specific hydroxy esters, which are converted through processes like tosylation, chlorination, reduction, and oxidation to yield the desired acid products (Tulloch, 1982).
Molecular Structure Analysis
The molecular structure of fatty acids like 2-Hexadecyloctadecanoic acid is determined through various analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. These methods provide detailed insights into the stereochemistry and configuration of the molecules, essential for understanding their reactivity and properties.
Chemical Reactions and Properties
Fatty acids undergo a variety of chemical reactions, including esterification, oxidation, and hydrolysis. The reactivity of 2-Hexadecyloctadecanoic acid can be inferred from studies on similar compounds, showing how these acids participate in synthesis reactions to form complex molecules and how their functional groups affect their chemical behavior (Crich & Banerjee, 2007).
Physical Properties Analysis
The physical properties of fatty acids, such as 2-Hexadecyloctadecanoic acid, include melting point, boiling point, solubility, and phase behavior. These characteristics are crucial for applications in materials science, chemistry, and biology. The critical micelle concentration (CMC) and the phase behavior in aqueous solutions can indicate the surfactant properties of such fatty acids (Singer, Finnerty, & Tunelid, 1990).
Wissenschaftliche Forschungsanwendungen
Inhibition of Mycobacterial Fatty Acid Biosynthesis: 2- and 3-hexa/octadecynoic acids have been shown to inhibit mycobacterial fatty acid biosynthesis and degradation, impacting mycolic acid biosynthesis, fatty acid biosynthesis, and degradation. This finding is significant in the context of developing therapeutic strategies against mycobacteria (Morbidoni et al., 2006).
Food Preservation and Safety: Compounds like hexanal, (E)-2-hexenal, and hexyl acetate, related to 2-Hexadecyloctadecanoic acid, have been applied to extend shelf life and improve hygienic safety in fresh-sliced apples by inhibiting pathogen microorganisms (Lanciotti et al., 2003).
Cholesterol Reduction: 2-Hexadecanone, related to 2-Hexadecyloctadecanoic acid, effectively reduces serum cholesterol levels without altering triglyceride levels, suggesting potential use in cholesterol management without estrogenic effects (Wyrick et al., 1976).
Enzymatic Formation in Marine Algae: The first isolation of (2R)-hydroxy- and (2O)-oxo-hexadecanoic acid from marine algae, demonstrating their enzymatic formation from palmitic acid, highlights potential applications in understanding marine biology and biochemical pathways (Kajiwara et al., 1991).
Biosurfactant Production: 2-Hexadecyloctadecanoic acid and its derivatives have been explored for biosurfactant production, as observed in studies involving Rhodococcus species and other organisms. These biosurfactants have applications in environmental remediation and industrial processes (Singer et al., 1990).
Eigenschaften
IUPAC Name |
2-hexadecyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKXVVBAZTEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347726 | |
| Record name | 2-Hexadecyloctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecyloctadecanoic acid | |
CAS RN |
89547-15-9 | |
| Record name | 2-Hexadecyloctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecyloctadecanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




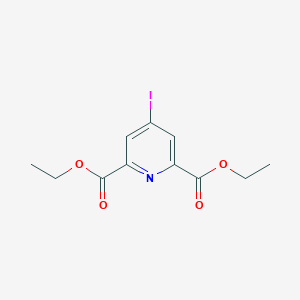
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
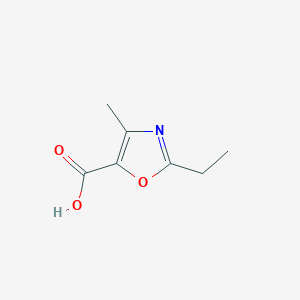

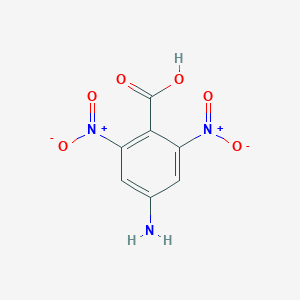
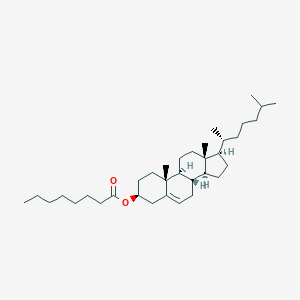
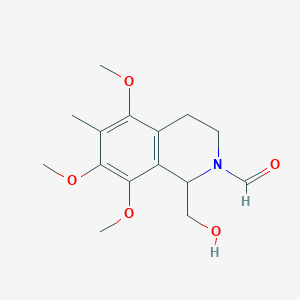
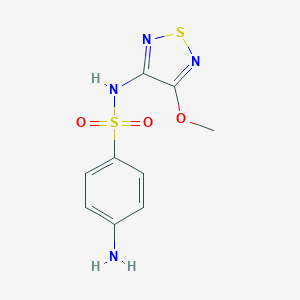

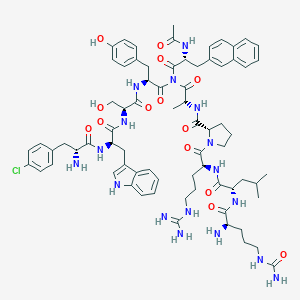
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)

